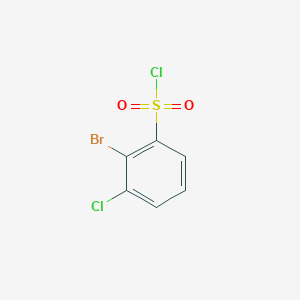

2-Bromo-3-chlorobenzene-1-sulfonyl chloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SuFEx Clickable Reagent and Synthesis of Isoxazoles : A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, was developed, showing potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent was applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a cycloaddition process, offering a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Dissociative Electron Attachment (DEA) Studies : Research on DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene revealed temperature-dependent ion yields, providing insights into the thermodynamics of these processes and the excited vibrations related to Cl−/Br− branching in the temporary negative anions (Mahmoodi-Darian et al., 2010).

Multi-Coupling Reagent for Synthesis : 3-Bromo-2-(tert-butylsulfonyl)-1-propene was shown to react with various electrophiles to yield unsaturated sulfones. This demonstrates its versatility as a multi-coupling reagent, synthetically equivalent to certain synthon structures (Auvray, Knochel, & Normant, 1985).

Solvent Dependent Radical Bromination : A study explored the solvent-dependent radical bromination of toluene sulfonyl chlorides, highlighting the improved yield and reproducibility of the process in acetonitrile, avoiding chlorinated solvents (Quartara et al., 2006).

Friedel-Crafts Sulfonylation in Ionic Liquids : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride was investigated. This study revealed enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Pd-catalyzed C-H Sulfonylation : A method for Pd(II)-catalyzed C-H sulfonylation of azobenzenes with arylsulfonyl chlorides was developed, achieving moderate to excellent yields. This protocol is notable for its high efficiency, wide functional group tolerance, and atom economy (Zhang, Cui, Zhang, & Wu, 2015).

Mecanismo De Acción

Target of Action

Benzene derivatives typically interact with various biological targets depending on their specific functional groups .

Mode of Action

The mode of action of 2-Bromo-3-chlorobenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In this process, the electrophile (in this case, this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Propiedades

IUPAC Name |

2-bromo-3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBRJVPRDVGFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)